molecular formula C10H10F3NO B12108875 2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]-

2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]-

Cat. No.: B12108875
M. Wt: 217.19 g/mol
InChI Key: XWEJORFDRRJFOJ-OWOJBTEDSA-N
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Description

2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]- is an organic compound with a unique structure that includes a trifluoromethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]- typically involves the reaction of 4-trifluoromethoxybenzyl halide with an amine.

Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: It may be used in the study of biochemical pathways and enzyme interactions.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]- involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can trigger various biochemical and physiological processes.

Comparison with Similar Compounds

    2-Propen-1-amine: A simpler analog without the trifluoromethoxy group.

    4-(Trifluoromethoxy)aniline: Contains the trifluoromethoxy group but lacks the propenylamine structure.

Uniqueness: The presence of both the trifluoromethoxy group and the propenylamine structure in 2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]- makes it unique. This combination can enhance its reactivity and binding properties, making it valuable in various applications .

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

(E)-3-[4-(trifluoromethoxy)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h1-6H,7,14H2/b2-1+

InChI Key

XWEJORFDRRJFOJ-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/CN)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C=CCN)OC(F)(F)F

Origin of Product

United States

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